molecular formula C8H5F4IO B14033403 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B14033403
M. Wt: 320.02 g/mol
InChI Key: CUZOWKRIHKXXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl substituents on a benzene ring. This compound is known for its high chemical stability and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene typically involves multiple steps of organic reactions. The process generally includes:

    Fluorination: Introduction of the fluorine atom onto the benzene ring.

    Iodination: Addition of the iodine atom.

    Methoxylation: Introduction of the methoxy group.

    Trifluoromethylation: Addition of the trifluoromethyl group.

These steps require specific reagents and conditions, such as the use of halogenating agents and catalysts to facilitate the reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include nucleophilic or electrophilic interactions, depending on the specific application .

Comparison with Similar Compounds

2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H5F4IO

Molecular Weight

320.02 g/mol

IUPAC Name

2-fluoro-1-iodo-3-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4IO/c1-14-7-4(8(10,11)12)2-3-5(13)6(7)9/h2-3H,1H3

InChI Key

CUZOWKRIHKXXBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)I)C(F)(F)F

Origin of Product

United States

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